molecular formula C21H25NO5S B254764 ethyl 2-[4-(2-methoxyphenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-[4-(2-methoxyphenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B254764
M. Wt: 403.5 g/mol
InChI Key: NBXZFWAWJQHEKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[4-(2-methoxyphenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 2-[4-(2-methoxyphenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate A is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. In addition, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
ethyl 2-[4-(2-methoxyphenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate A has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and tumor growth in animal models. In addition, it has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 2-[4-(2-methoxyphenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate A in lab experiments is that it has been extensively studied and its properties are well-known. In addition, it has been shown to have a number of potential therapeutic applications. However, one limitation of using ethyl 2-[4-(2-methoxyphenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate A in lab experiments is that it is a synthetic compound and may not accurately reflect the properties of natural compounds.

Future Directions

There are a number of future directions for the study of ethyl 2-[4-(2-methoxyphenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate A. One area of research could be the development of analogs of ethyl 2-[4-(2-methoxyphenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate A that have improved properties. In addition, the potential therapeutic applications of ethyl 2-[4-(2-methoxyphenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate A could be further explored in clinical trials. Finally, the mechanism of action of ethyl 2-[4-(2-methoxyphenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate A could be further elucidated to better understand its biochemical and physiological effects.

Synthesis Methods

Ethyl 2-[4-(2-methoxyphenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate A can be synthesized through a multistep process that involves the reaction of 2-methoxyphenol with 4-bromobutanoyl chloride to form intermediate 1. This intermediate is then reacted with 2-aminothiophene-3-carboxylic acid to form intermediate 2. The final step involves the reaction of intermediate 2 with ethyl chloroformate to form ethyl 2-[4-(2-methoxyphenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate A.

Scientific Research Applications

Ethyl 2-[4-(2-methoxyphenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate A has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. In addition, it has been shown to have potential applications in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease.

properties

Product Name

ethyl 2-[4-(2-methoxyphenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Molecular Formula

C21H25NO5S

Molecular Weight

403.5 g/mol

IUPAC Name

ethyl 2-[4-(2-methoxyphenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C21H25NO5S/c1-3-26-21(24)19-14-8-6-11-17(14)28-20(19)22-18(23)12-7-13-27-16-10-5-4-9-15(16)25-2/h4-5,9-10H,3,6-8,11-13H2,1-2H3,(H,22,23)

InChI Key

NBXZFWAWJQHEKZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCCOC3=CC=CC=C3OC

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCCOC3=CC=CC=C3OC

Origin of Product

United States

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